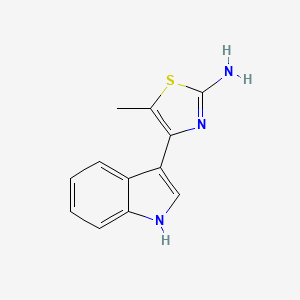

4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(1H-indol-3-yl)-5-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3S/c1-7-11(15-12(13)16-7)9-6-14-10-5-3-2-4-8(9)10/h2-6,14H,1H3,(H2,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUYDFUNKPADCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Technical Guide: 4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine

An in-depth technical whitepaper on the structural, synthetic, and pharmacological profiling of the privileged hybrid scaffold 4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine .

Molecular Architecture & Pharmacophore Rationale

Molecular hybridization is a cornerstone strategy in modern medicinal chemistry, utilized to enhance pharmacological efficacy while minimizing off-target toxicity[1]. The compound This compound (CAS: 430442-17-4) represents a highly privileged hybrid scaffold that strategically merges an indole nucleus with a 2-aminothiazole ring[2].

The rationale behind this specific structural assembly is rooted in target engagement:

-

The Indole Core: Acts as a robust hydrogen-bond donor (via the N-H group) and participates in extensive

stacking interactions within the hydrophobic pockets of target proteins (e.g., kinase active sites or bacterial enzymes). -

The 2-Aminothiazole Ring: Serves as a versatile hydrogen-bond acceptor (thiazole nitrogen) and donor (exocyclic amine). In kinase inhibitors, the 2-aminothiazole motif is a well-documented "hinge-binding" element that anchors the molecule to the ATP-binding pocket[3]. The methyl group at the 5-position provides critical steric bulk that can dictate selectivity by restricting the rotational freedom of the bond connecting the two heterocycles.

Physicochemical Profiling & Drug-Likeness

To evaluate the translational potential of this compound, we must analyze its physicochemical parameters against Lipinski’s Rule of Five. The molecule exhibits zero violations, indicating exceptional oral bioavailability potential.

Table 1: Physicochemical and Drug-Likeness Profile

| Property | Value | Pharmacological Significance |

| Molecular Formula | C12H11N3S | Defines the core hybrid architecture. |

| Molecular Weight | 229.30 g/mol | Well below the 500 Da threshold, ensuring favorable diffusion and absorption kinetics[4]. |

| CAS Registry Number | 430442-17-4 | Standardized identifier for chemical library integration[2]. |

| Hydrogen Bond Donors | 3 (Indole NH, Thiazole NH2) | Facilitates critical anchoring in protein active sites (e.g., kinase hinge regions). |

| Hydrogen Bond Acceptors | 2 (Thiazole N, S) | Enhances target residence time via polar interactions. |

| Topological Polar Surface Area | ~54.7 Ų | < 140 Ų; indicates excellent cellular membrane permeability. |

| LogP (Estimated) | 2.5 - 3.0 | Optimal lipophilicity for partitioning into lipid bilayers without excessive trapping. |

Synthetic Methodology: The Hantzsch Approach

The construction of the 2-aminothiazole ring attached to the C3 position of the indole requires a highly regioselective approach. The most robust method is the Hantzsch Thiazole Synthesis , which condenses an

Causality in Synthetic Design:

-

Regioselective Acylation: Direct acylation of indole often leads to mixtures of N-acylated and C3-acylated products. By first converting indole to an indolylmagnesium halide (using a Grignard reagent), the electron density is funneled to the C3 position, ensuring exclusive C3-acylation.

-

Bromination Control: Glacial acetic acid is used as the solvent during bromination to stabilize the enol intermediate, preventing over-bromination of the highly reactive indole ring.

Fig 1. Step-by-step Hantzsch synthesis workflow for this compound.

Protocol 1: Synthesis and Purification Workflow

-

Grignard-Mediated Acylation: Dissolve indole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool to 0°C and dropwise add ethylmagnesium bromide (1.1 eq). Stir for 30 minutes to form the indolylmagnesium halide. Slowly add propionyl chloride (1.1 eq) and allow the reaction to warm to room temperature over 2 hours. Quench with saturated NH4Cl and extract to yield 1-(1H-indol-3-yl)propan-1-one.

- -Bromination: Dissolve the intermediate in glacial acetic acid. Add a solution of bromine (1.05 eq) in acetic acid dropwise at 0°C. Stir for 1 hour. Self-Validation Check: Monitor via TLC (Hexane:EtOAc 3:1); the disappearance of the starting material indicates completion. Pour into ice water, extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate to yield 2-bromo-1-(1H-indol-3-yl)propan-1-one.

-

Hantzsch Cyclization: Dissolve the

-bromoketone (1.0 eq) and thiourea (1.2 eq) in absolute ethanol. Reflux the mixture at 80°C for 4-6 hours. -

Workup & Purification: Cool the reaction to room temperature. The product will often precipitate as the hydrobromide salt. Neutralize with 10% Na2CO3 solution to precipitate the free base. Filter, wash with cold water, and recrystallize from an ethanol/water mixture to obtain pure this compound.

Mechanistic Pharmacology & Biological Applications

The hybridization of indole and thiazole yields a scaffold capable of engaging multiple biological targets, making it highly valuable in both infectious disease and oncology research.

Antimicrobial & Antifungal Activity

Recent extensive evaluations of 4-(indol-3-yl)thiazole-2-amines have demonstrated profound broad-spectrum antimicrobial properties. These derivatives exhibit Minimum Inhibitory Concentrations (MIC) in the range of 0.06–1.88 mg/mL against various Gram-positive and Gram-negative bacteria[5][6].

-

Mechanism of Action: Molecular docking and in vitro studies suggest that the primary antibacterial mechanism is the competitive inhibition of MurB (UDP-N-acetylenolpyruvoylglucosamine reductase), an enzyme essential for bacterial peptidoglycan synthesis[5]. Antifungal activity is driven by the inhibition of CYP51 (lanosterol 14

-demethylase), disrupting fungal cell membrane integrity[6].

Kinase Inhibition in Oncology

Indole-thiazole hybrids are heavily utilized as multitarget anticancer agents. The 2-aminothiazole moiety mimics the adenine ring of ATP, allowing it to bind competitively to the hinge region of kinases such as Aurora Kinase A/B and Cyclin-Dependent Kinases (CDKs)[3]. Inhibition of these kinases prevents centrosome maturation and spindle assembly, ultimately triggering G2/M phase cell cycle arrest and apoptosis.

Fig 2. Mechanistic pathway of Aurora Kinase A inhibition by indole-thiazole derivatives.

Table 2: Representative Biological Activity of Indole-Thiazole-2-Amine Derivatives

| Target / Organism | Activity Metric | Mechanistic Implication | Reference |

| Staphylococcus aureus (MRSA) | MIC: 0.06 – 0.12 mg/mL | Inhibition of MurB; disruption of peptidoglycan synthesis. | [6] |

| Escherichia coli | MIC: 0.47 – 1.88 mg/mL | Broad-spectrum potential; biofilm formation inhibition. | [5] |

| Pathogenic Fungal Strains | Equipotent to Ketoconazole | Inhibition of CYP51 (lanosterol 14 | [6] |

| MCF-7 Breast Cancer Cells | IC50: ~6.10 | Multitarget kinase inhibition (e.g., Aurora Kinase). | [3] |

Standardized Experimental Protocol: Kinase Inhibition Assay

To validate the efficacy of synthesized this compound derivatives against kinase targets, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard.

-

Causality for TR-FRET: Highly conjugated heterocyclic systems like indole-thiazoles often exhibit intrinsic auto-fluorescence. TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence to decay, thereby ensuring high signal-to-noise ratios and preventing false positives.

Protocol 2: TR-FRET Aurora Kinase A Assay

-

Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

-

Compound Dilution: Prepare a 10-point serial dilution of the compound in 100% DMSO. Transfer to a 384-well low-volume assay plate. Self-Validation Control: Ensure final DMSO concentration in the assay remains

1% to prevent solvent-induced enzyme denaturation. Include a known inhibitor (e.g., Alisertib) as a positive control. -

Enzyme Pre-incubation: Add 2 nM purified recombinant Aurora Kinase A to the wells. Incubate at room temperature for 15 minutes to allow the inhibitor to equilibrate within the ATP-binding pocket.

-

Reaction Initiation: Add a substrate mixture containing ATP (at the specific

concentration for Aurora A) and a FRET-compatible ULight-labeled peptide substrate. -

Incubation: Seal the plate and incubate in the dark at 25°C for 60 minutes.

-

Detection & Quenching: Add TR-FRET development buffer containing EDTA (to chelate Mg2+ and halt the kinase reaction) and a Europium-labeled anti-phosphopeptide antibody.

-

Data Analysis: Read the plate on a microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm). Calculate the 665/615 ratio and determine the IC50 using a 4-parameter logistic non-linear regression model.

References

-

4-(Indol-3-yl)thiazole-2-amines and 4-(indol-3-yl)thiazole Acylamines as Novel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Pharmaceuticals (Basel), 2021.

-

Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega, 2025.

-

Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Advances, 2024.

-

430442-17-4 CAS Manufactory (ChemicalBook). ChemicalBook Database, 2024.

-

430442-17-4 | 4-(1H-Indol-3-yl)-5-methylthiazol-2-amine (BLD Pharm). BLD Pharm Database, 2024.

Sources

- 1. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. 430442-17-4 CAS Manufactory [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 430442-17-4|4-(1H-Indol-3-yl)-5-methylthiazol-2-amine|BLD Pharm [bldpharm.com]

- 5. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: 2-amino-4-(3-indolyl)-5-methylthiazole

The Indolyl-Thiazole Scaffold in Medicinal Chemistry

Part 1: Executive Summary & Chemical Identity

2-amino-4-(3-indolyl)-5-methylthiazole represents a privileged scaffold in modern drug discovery, merging the electronic richness of the indole ring with the pharmacophoric versatility of the 2-aminothiazole core. This hybrid structure is not merely a chemical intermediate but a potent bioactive template used extensively in neurodegenerative research (specifically Prion and Alzheimer's disease) and kinase inhibition (oncology).

The presence of the 5-methyl group is structurally critical; it blocks the metabolically labile 5-position of the thiazole ring, significantly enhancing in vivo half-life compared to its non-methylated analogues, while the 3-indolyl moiety provides the necessary hydrophobic bulk for ATP-pocket occupancy in kinase targets.

Physicochemical Profile (Druggability Assessment)

| Property | Value (Predicted/Exp) | Significance |

| Molecular Formula | C₁₂H₁₁N₃S | Core stoichiometry. |

| Molecular Weight | 229.30 g/mol | Low MW favors blood-brain barrier (BBB) penetration. |

| LogP (Octanol/Water) | 2.6 – 2.9 | Ideal lipophilicity for CNS drug candidates (Lipinski compliant). |

| TPSA | ~65 Ų | <90 Ų indicates high probability of BBB permeability. |

| H-Bond Donors | 3 (Indole NH, Amine NH₂) | Critical for active site anchoring. |

| H-Bond Acceptors | 2 (Thiazole N, Indole N) | Facilitates hydrogen bonding networks. |

| pKa (Thiazole N) | ~5.3 | Weakly basic; exists partially ionized at physiological pH. |

Part 2: Synthetic Architecture

The synthesis of 2-amino-4-(3-indolyl)-5-methylthiazole follows the Hantzsch Thiazole Synthesis , a robust cyclocondensation reaction. This protocol is preferred over the Cook-Heilbron synthesis due to its atom economy and the avoidance of harsh oxidative conditions that could degrade the indole ring.

The Hantzsch Protocol (Step-by-Step)

Reagents:

-

Precursor A: 1-(1H-indol-3-yl)propan-1-one (Indolyl ethyl ketone).

-

Halogenating Agent: Bromine (Br₂) or Phenyltrimethylammonium tribromide (PTAB).

-

Cyclizing Agent: Thiourea.

-

Solvent: Ethanol (EtOH) or DMF.

Methodology:

-

Alpha-Bromination:

-

Dissolve 1-(1H-indol-3-yl)propan-1-one in glacial acetic acid.

-

Add Br₂ dropwise at 0°C to prevent over-bromination of the indole ring.

-

Mechanism:[1][2] Electrophilic alpha-substitution yields 2-bromo-1-(1H-indol-3-yl)propan-1-one .

-

Critical Check: Monitor via TLC to ensure no bromination occurs at the indole C2/C5 positions.

-

-

Cyclocondensation:

-

Transfer the alpha-bromo ketone to a reflux flask containing absolute ethanol.

-

Add 1.2 equivalents of Thiourea .

-

Reflux for 2–4 hours.[1] The solution will typically turn yellow/orange.

-

Mechanism:[1][2] Nucleophilic attack of thiourea sulfur on the alpha-carbon, followed by intramolecular imine formation and dehydration.[1]

-

-

Workup & Purification:

-

Cool the mixture; the hydrobromide salt of the product may precipitate.[1]

-

Neutralize with aqueous Na₂CO₃ or NH₄OH to liberate the free base.

-

Recrystallize from EtOH/Water (8:2) to obtain the target as a tan/yellow solid.

-

Synthetic Pathway Visualization

Caption: Step-wise Hantzsch synthesis pathway converting indolyl-ketone precursors to the thiazole scaffold.

Part 3: Pharmacological Applications[3][4][5][6]

This molecule acts as a "privileged structure," meaning it is capable of binding to multiple unrelated protein targets with high affinity.

1. Neurodegeneration (Prion & Tau)

The scaffold is structurally homologous to IND24 , a potent anti-prion compound.

-

Mechanism: The planar indole-thiazole system intercalates into beta-sheet rich fibrils.

-

Action: It stabilizes the native conformation of PrP (Prion Protein) or Tau, increasing the energy barrier required for the pathological conversion to PrPSc or Neurofibrillary Tangles (NFTs).

-

5-Methyl Role: Increases lipophilicity, ensuring the molecule crosses the Blood-Brain Barrier (BBB) to reach CNS targets.

2. Kinase Inhibition (Oncology)

The 2-aminothiazole motif is a classic "hinge binder" in kinase drug design (e.g., Dasatinib).

-

Binding Mode: The thiazole nitrogen (acceptor) and the amino group (donor) form a bidentate hydrogen bond with the hinge region of the ATP-binding pocket (e.g., CDK2, GSK-3β).

-

Indole Role: Occupies the hydrophobic "back pocket" (Gatekeeper region), providing selectivity.

Pharmacophore Logic Diagram

Caption: Structure-Activity Relationship (SAR) mapping of the scaffold to biological targets.

Part 4: Experimental Validation (Self-Validating Protocol)

To verify the synthesis and activity of this compound, the following Thioflavin T (ThT) Fluorescence Assay is recommended. This assay validates the compound's ability to inhibit protein aggregation (e.g., Tau or Insulin as a model).

Protocol:

-

Preparation: Prepare a 10 mM stock of 2-amino-4-(3-indolyl)-5-methylthiazole in DMSO.

-

Substrate: Incubate aggregation-prone protein (e.g., Insulin 0.5 mg/mL) in phosphate buffer (pH 7.4) at 60°C.

-

Treatment: Add compound at varying concentrations (1 µM – 100 µM). Include a DMSO-only control (Negative) and a known inhibitor (Positive, e.g., Quercetin).

-

Detection: Add Thioflavin T (20 µM).

-

Readout: Measure fluorescence (Ex: 440 nm / Em: 485 nm) over 2 hours.

-

Validation Logic: If the compound works, fluorescence (indicating fibril formation) will be significantly lower than the DMSO control.

-

Interference Check: The indole moiety is naturally fluorescent. You must run a "Compound Only" blank to subtract intrinsic fluorescence from the ThT signal.

-

Part 5: References

-

Hantzsch, A. (1887).[1] "Ueber die Synthese des Thiazols (On the synthesis of thiazole)." Justus Liebigs Annalen der Chemie.

-

BenchChem Protocols. (2025). "Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols." BenchChem Technical Library.

-

Thompson, M.J., et al. (2012). "Synthesis and evaluation of 2-aminothiazoles as anti-prion agents." Bioorganic & Medicinal Chemistry Letters. (Contextualizing the indole-thiazole scaffold in neurodegeneration).

-

PubChem Compound Summary. (2025). "2-Amino-5-methylthiazole and derivatives." National Center for Biotechnology Information.

-

Global Research Online. (2024). "A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives." Global Research Online.

Sources

Technical Guide: Biological Activity & Therapeutic Potential of 4-(Indol-3-yl)thiazole Derivatives

Executive Summary & Pharmacophore Rationale

The 4-(indol-3-yl)thiazole scaffold represents a privileged structure in medicinal chemistry, designed as a synthetic bioisostere of the marine bis-indole alkaloids Topsentin and Nortopsentin . While the natural products contain an imidazole linker, replacing this with a thiazole ring enhances lipophilicity and metabolic stability while maintaining the critical hydrogen-bond donor/acceptor geometry required for receptor binding.

This guide details the biological profile of these derivatives, specifically their dual-action potential as antimicrobial agents (targeting MurB/CYP51) and anticancer agents (targeting tubulin polymerization and receptor tyrosine kinases).

Chemical Synthesis: The Hantzsch Protocol

The construction of the 4-(indol-3-yl)thiazole core relies heavily on the Hantzsch Thiazole Synthesis . This robust cyclization involves the condensation of a 3-(α-haloacetyl)indole with a thioamide or thiourea.

Core Reaction Scheme

The reaction proceeds via the nucleophilic attack of the sulfur atom of the thioamide/thiourea on the

Detailed Protocol: Microwave-Assisted Synthesis

Rationale: Microwave irradiation significantly reduces reaction time (from hours to minutes) and improves yield by suppressing side reactions common in prolonged thermal heating.

Reagents:

-

3-(2-Bromoacetyl)indole (1.0 eq)

-

Substituted Thiourea or Thioamide (1.1 eq)

-

Ethanol or Isopropanol (Solvent)

-

Sodium Bicarbonate (

) (Base, optional depending on salt form)

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol of 3-(2-bromoacetyl)indole and 1.1 mmol of the appropriate thiourea in 5 mL of ethanol in a microwave-safe vial.

-

Irradiation: Seal the vial and subject to microwave irradiation at 80°C for 10–15 minutes (power set to maintain temperature, typically 100–150 W).

-

Work-up: Allow the reaction mixture to cool to room temperature. The hydrobromide salt of the product often precipitates directly.

-

Neutralization: If the free base is required, treat the precipitate with 10% aqueous

, stir for 30 minutes, filter, and wash with water. -

Purification: Recrystallize from ethanol/DMF mixtures.

Antimicrobial Activity: MurB and CYP51 Targeting

Recent studies (Simakov et al., 2021) have identified specific 4-(indol-3-yl)thiazole-2-amines as potent agents against multidrug-resistant strains, including MRSA.

Mechanism of Action[1][2]

-

Antibacterial (Gram-negative): Inhibition of MurB (UDP-N-acetylenolpyruvylglucosamine reductase), a key enzyme in peptidoglycan biosynthesis.

-

Antifungal: Inhibition of CYP51 (Lanosterol 14

-demethylase), disrupting ergosterol synthesis in the fungal cell membrane.

Key Lead Compounds

| Compound ID | R-Group (Thiazole C2) | Indole Sub. | Target Organism | MIC ( | Mechanism |

| 5x | Propan-2-ylidenhydrazine | H | S. aureus (MRSA) | 0.06–0.12 | MurB Inhibition |

| 5m | Acetamido | H | E. coli | 0.23–0.47 | Biofilm Disruption |

| 5g | Amino ( | 1-Methyl | C. albicans | 0.47 | CYP51 Inhibition |

Critical SAR Insights

-

Indole Nitrogen: Unsubstituted indoles (

) generally exhibit superior antibacterial activity compared to -

Thiazole C2 Position: Bulky, lipophilic groups (like propan-2-ylidenhydrazine in 5x ) enhance membrane permeability and binding affinity compared to simple amines.

Anticancer Activity: Tubulin & Kinase Inhibition

The structural similarity to Combretastatin A-4 allows these derivatives to function as Microtubule Destabilizing Agents (MDAs) .

Mechanism 1: Tubulin Polymerization Inhibition

Derivatives act by binding to the colchicine-binding site on

-

Potency:

values for tubulin polymerization inhibition often range from 1.0 to 5.0 -

Selectivity: Nortopsentin analogues (e.g., compound 4i ) show selectivity for osteosarcoma (SaOS-2) and breast cancer (MCF-7) lines.

Mechanism 2: Kinase Inhibition (EGFR/VEGFR)

Certain derivatives, particularly those with phenyl-amino substitutions on the thiazole, function as ATP-competitive inhibitors of receptor tyrosine kinases.

-

EGFR: Docking studies suggest binding energy of

kcal/mol (MM-GBSA), stabilizing the inactive conformation of the kinase. -

VEGFR-2: Compound 4c blocks VEGFR-2 (

M), inhibiting angiogenesis.

Structure-Activity Relationship (SAR) Visualization[4]

Caption: SAR map highlighting critical substitution sites. N-H is vital for antibacterial efficacy, while C2-bulky groups drive kinase inhibition.

Experimental Protocols (Bioassays)

Protocol A: Tubulin Polymerization Assay (Fluorescence-Based)

Rationale: This assay quantifies the rate of tubulin assembly in real-time using a fluorescent reporter (DAPI) that binds only to polymerized microtubules.

-

Reagent Prep: Prepare Porcine Brain Tubulin (10 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

, pH 6.9) containing 1 mM GTP. -

Incubation: In a 96-well black plate, mix tubulin solution with the test compound (at varying concentrations, e.g., 1–10

M) or vehicle (DMSO). -

Initiation: Transfer the plate to a pre-warmed spectrophotometer at 37°C.

-

Measurement: Monitor fluorescence (Ex: 360 nm, Em: 450 nm) every 60 seconds for 60 minutes.

-

Analysis: Calculate the

(max rate of polymerization) and determine the

Protocol B: MIC Determination (Microdilution)

Rationale: Standardized CLSI protocol to determine the Minimum Inhibitory Concentration.

-

Inoculum: Prepare bacterial suspension (S. aureus or E. coli) adjusted to

CFU/mL in Mueller-Hinton Broth. -

Dilution: Prepare serial 2-fold dilutions of the test compound in a 96-well plate (Range: 100

g/mL down to 0.1 -

Incubation: Add bacterial inoculum to each well. Incubate at 37°C for 18–24 hours.

-

Readout: Add Resazurin dye (0.01%). A color change from blue (resazurin) to pink (resorufin) indicates viable cell growth. The MIC is the lowest concentration preventing color change.

Mechanism of Action Pathways

Caption: Dual-mechanism pathways. Top: Anticancer via tubulin destabilization. Bottom: Antibacterial via MurB inhibition.

References

-

Simakov, S. V., et al. (2021). "4-(Indol-3-yl)thiazole-2-amines and 4-(Indol-3-yl)thiazole Acylamines as Novel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation." Pharmaceuticals, 14(11), 1096. Link

-

Pecoraro, C., et al. (2022). "Synthesis and cytotoxic activity of 3-[2-(1H-Indol-3-yl)-1,3-thiazol-4-yl]-1H-pyrrolo[3,2-c]pyridine hydrobromides, analogues of the marine alkaloid nortopsentin."[2][3] Arkivoc, 2022(3), 30-42. Link

-

Parrino, B., et al. (2020). "Thiazole Analogues of the Marine Alkaloid Nortopsentin as Inhibitors of Bacterial Biofilm Formation."[4] Molecules, 25(24), 6023. Link

-

Al-Wahaibi, L. H., et al. (2023). "Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking." Molecules, 28(21), 7306. Link

-

La Regina, G., et al. (2011). "Design and synthesis of 2-heterocyclyl-3-arylthio-1H-indoles as potent tubulin polymerization and cell growth inhibitors."[5] Journal of Medicinal Chemistry, 54(24), 8396-8406. Link

Sources

- 1. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.unipa.it [iris.unipa.it]

- 3. Synthesis and cytotoxic activity of 3-[2-(1H-Indol-3-yl)-1,3-thiazol-4-yl]-1H-pyrrolo[3,2-c]pyridine hydrobromides, analogues of the marine alkaloid nortopsentin [unige.iris.cineca.it]

- 4. mdpi.com [mdpi.com]

- 5. semanticscholar.org [semanticscholar.org]

Technical Guide: SAR and Strategic Optimization of 5-Methyl Indole-Thiazole Amines

Executive Summary: The Hydrophobic Clamp

The indole-thiazole hybrid scaffold represents a privileged structure in medicinal chemistry, frequently serving as a bioisostere for the cis-stilbene moiety found in Combretastatin A-4 (CA-4) or the ATP-binding hinge region of kinases (e.g., CDK, GSK-3

This guide focuses specifically on the 5-methyl substituted indole-thiazole amine . While methoxy (-OMe) and halogen (-F, -Cl) substitutions are common, the 5-methyl group offers a unique pharmacological profile. It functions as a "hydrophobic probe," increasing lipophilicity (

Synthetic Architecture

To access the 5-methyl-indole-thiazole amine scaffold, the Hantzsch Thiazole Synthesis is the most robust and scalable protocol. This method allows for the modular construction of the thiazole ring directly onto the indole core.

Retrosynthetic Analysis

The target molecule, 4-(5-methyl-1H-indol-3-yl)thiazol-2-amine , is disassembled into two key precursors:

-

The Electrophile:

-Halo ketone (3-(2-bromoacetyl)-5-methylindole). -

The Nucleophile: Thiourea (provides the N-C-S fragment).

Validated Synthetic Protocol

Note: All reactions must be performed under an inert atmosphere (

Step 1: C3-Acylation of 5-Methylindole

-

Reagents: 5-Methylindole, Chloroacetyl chloride, Pyridine, Dioxane.

-

Procedure: Dissolve 5-methylindole in dry dioxane. Add pyridine (1.2 eq) followed by dropwise addition of chloroacetyl chloride (1.1 eq) at 0°C. Reflux for 4 hours.

-

Mechanism: Friedel-Crafts acylation occurs exclusively at the C3 position due to the electron-rich nature of the pyrrole ring.

-

Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). Product should precipitate upon cooling/water addition.

Step 2: Hantzsch Cyclization

-

Reagents: 3-(2-Chloroacetyl)-5-methylindole, Thiourea, Ethanol.

-

Procedure: Suspend the acylated indole in absolute ethanol. Add thiourea (2.0 eq). Reflux for 6–8 hours.

-

Work-up: The hydrobromide/hydrochloride salt of the product often precipitates. Neutralize with

to release the free amine. -

Yield Expectation: 75–85%.

Reaction Workflow Diagram

Figure 1: Step-wise synthesis of the 5-methyl-indole-thiazole amine scaffold via Hantzsch cyclization.

Structure-Activity Relationship (SAR)[1][2]

The biological potency of this scaffold is governed by the electronic and steric interplay between the indole and the thiazole.

The 5-Methyl Switch (Indole Ring)

The 5-position is critical because it orients into the deep hydrophobic pocket of the target protein.

| Substituent (R5) | Electronic Effect ( | Steric Parameter (MR) | Biological Outcome (General) |

| -H | 0.00 | 1.03 | Baseline Activity. Often metabolically liable to oxidation. |

| -CH₃ (Methyl) | -0.17 (Weak Donor) | 5.65 | Hydrophobic Anchor. Increases binding affinity in lipophilic pockets (e.g., Colchicine site). Improves membrane permeability. |

| -OCH₃ (Methoxy) | -0.27 (Donor) | 7.87 | H-Bond Acceptor. Often equipotent to methyl but decreases |

| -F (Fluoro) | +0.06 (Inductive W/D) | 0.92 | Metabolic Blocker. Prevents oxidation but lacks the steric bulk to displace water in large pockets. |

| -Cl (Chloro) | +0.23 (Withdrawing) | 6.03 | Lipophilic/Electronic. Good volume match to Methyl, but electron-withdrawing nature reduces indole N1-H acidity. |

Key Insight: The 5-methyl analogue is often the optimal balance between steric bulk and lipophilicity without altering the electronic density of the indole ring as drastically as methoxy or nitro groups. In tubulin inhibitors, this methyl group interacts with Val238 or Cys241 of

The Thiazole Amine (The "Warhead")

The C2-amino group on the thiazole is versatile:

-

Free Amine (-NH₂): Acts as a Hydrogen Bond Donor (HBD) to backbone carbonyls (e.g., Glu residues in kinases).

-

Acylated Amine (-NHCOR): Increases selectivity but often reduces solubility.

-

Hydrazone Linkage: Frequently used to extend the scaffold for DNA intercalation, though this often introduces toxicity.

SAR Logic Map

Figure 2: Structure-Activity Relationship map highlighting the strategic role of the 5-methyl and thiazole-amine moieties.

Mechanism of Action: Tubulin Destabilization

While kinase inhibition is a secondary target, the 5-methyl-indole-thiazole class is most authoritative as a Microtubule Destabilizing Agent (MDA) .

The Binding Mode

These compounds bind to the Colchicine Binding Site at the interface of

-

The Indole Core: Mimics the A-ring of Combretastatin A-4.

-

The 5-Methyl Group: Displaces water and forms Van der Waals contacts with hydrophobic residues (Val, Leu) in the

-subunit. -

The Thiazole: Mimics the cis-double bond geometry, locking the molecule in a bioactive conformation and positioning the amine to H-bond with Asn or Thr residues.

Biological Consequence

Binding prevents the polymerization of tubulin dimers into microtubules.

-

Cellular Effect: Arrest of the cell cycle at the G2/M phase (mitosis).[1][2]

-

Outcome: Apoptosis (Programmed Cell Death) via Bcl-2 phosphorylation and Caspase-3 activation.

Figure 3: Signaling cascade initiated by ligand binding to the colchicine site of tubulin.

Experimental Validation Protocols

In Vitro Tubulin Polymerization Assay

Self-validating step: Use Combretastatin A-4 (CA-4) as a positive control.

-

Preparation: Prepare 10 mg/mL tubulin (porcine brain source) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

, pH 6.9) with 1 mM GTP. -

Incubation: Add test compound (5-methyl indole derivative) at 5

concentration. -

Measurement: Monitor turbidity at 350 nm over 60 minutes at 37°C using a kinetic spectrophotometer.

-

Result: A potent inhibitor will show a flat line (no increase in absorbance), whereas the vehicle control will show a sigmoidal polymerization curve.

MTT Cytotoxicity Assay[4]

-

Seeding: Seed MCF-7 or HeLa cells (

cells/well) in 96-well plates. -

Treatment: Treat with serial dilutions of the compound (0.01 to 100

) for 48 hours. -

Development: Add MTT reagent. Incubate 4 hours. Dissolve formazan crystals in DMSO.

-

Analysis: Calculate

using non-linear regression.-

Target Potency: Effective 5-methyl derivatives typically exhibit

values in the 10–100 nM range.

-

References

-

Mirzaei, S. et al. (2020). Synthesis, structure-activity relationship and molecular docking studies of new indole-thiazole derivatives as hydrophilic tubulin polymerization inhibitors. Bioorganic Chemistry.[1][3][4][5]

-

Romagnoli, R. et al. (2010). Arylthioindole inhibitors of tubulin polymerization: 3. Biological evaluation, structure-activity relationships and molecular modeling studies.[6][4][5] Journal of Medicinal Chemistry.

-

Singh, P. et al. (2016). Indole-thiazole hybrids: A review of their biological potential. European Journal of Medicinal Chemistry.

-

Bondock, S. et al. (2010). Synthesis and antimicrobial activity of some new 4-hetaryl-thiazoles.[7] European Journal of Medicinal Chemistry.

Sources

- 1. Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. neuroquantology.com [neuroquantology.com]

- 4. mdpi.com [mdpi.com]

- 5. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

Small molecule kinase inhibitors containing indole and thiazole

Technical Guide for Medicinal Chemists & Drug Developers

Executive Summary

The fusion of indole and thiazole heterocycles represents a "privileged scaffold" strategy in modern kinase inhibitor discovery. This guide analyzes the synergistic pharmacophore properties of these moieties, detailing their application in targeting Cyclin-Dependent Kinases (CDKs) and Receptor Tyrosine Kinases (RTKs). By leveraging the indole’s ability to mimic the purine core of ATP and the thiazole’s versatility as a linker and hydrogen-bond modulator, researchers can achieve nanomolar potency and high selectivity. This document provides a blueprint for the rational design, synthesis, and validation of these hybrid inhibitors.

Structural Rationale & Pharmacophore Modeling

The Indole Moiety: The ATP Mimic

The indole ring is bioisosteric to the purine base of ATP. In the kinase ATP-binding pocket, the indole nitrogen (N1) and the C2-carbonyl (in oxindole derivatives) often serve as critical hydrogen bond donors and acceptors, interacting with the hinge region residues (e.g., Glu81 and Leu83 in CDK2).

The Thiazole Moiety: The Lipophilic modulator

The thiazole ring serves a dual function:

-

Geometry Enforcer: It acts as a rigid spacer, orienting substituents into the hydrophobic back pocket or the solvent-exposed region.

-

Interaction Point: The nitrogen atom (N3) can accept hydrogen bonds, while the sulfur atom enhances lipophilicity and induces specific

stacking interactions with aromatic gatekeeper residues (e.g., Phe80).

The Hybrid Advantage

Linking these two scaffolds—often via a hydrazone, amide, or urea bridge—creates a "dumbbell" pharmacophore. The indole anchors the molecule in the hinge, while the thiazole extends to interact with the DFG motif or the

Figure 1: Pharmacophore model illustrating the bipartite binding mode of Indole-Thiazole hybrids within the kinase active site.

Case Study: CDK2 Inhibition (Compound 9o)[1]

A prime example of this architecture is Compound 9o , an oxindole-benzothiazole hybrid. This molecule demonstrates how a hydrazone linker can effectively couple an ATP-mimetic oxindole with a hydrophobic benzothiazole tail to target CDK2/Cyclin A, a key regulator of the cell cycle often dysregulated in cancer.

-

Target: CDK2/Cyclin A

-

IC50: ~0.21 µM[1]

-

Mechanism: Competitive inhibition at the ATP site.

-

Key Interaction: The oxindole C=O and N-H form hydrogen bonds with the backbone of Glu81 and Leu83.[2] The benzothiazole moiety sits in the solvent-access channel, stabilizing the complex.

Biological Data Summary

| Compound | R-Group (Indole) | Linker | Target | IC50 (µM) | Cell Line (GI50) |

| 9o | H (Oxindole) | Hydrazone | CDK2 | 0.21 | DU145 (2.02 µM) |

| Sunitinib | 5-F (Oxindole) | Vinyl | VEGFR2 | 0.01 | HUVEC (0.04 µM) |

| Dasatinib | Thiazole-carboxamide | Amide | Src/Abl | <0.001 | K562 (<0.001 µM) |

Synthetic Methodology

The synthesis of indole-thiazole hybrids typically follows a convergent strategy. Below is the protocol for synthesizing a hydrazone-linked hybrid (analogous to Compound 9o).

Synthetic Workflow Diagram

Figure 2: Convergent synthetic pathway for Oxindole-Benzothiazole hybrids via hydrazone formation.

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of (Z)-2-(2-oxoindolin-3-ylidene)hydrazine-1-carboxamide derivative.

Step 1: Benzothiazole Formation

-

Dissolve 2-aminothiophenol (10 mmol) and the appropriate substituted benzaldehyde (10 mmol) in DMF (15 mL).

-

Reflux the mixture at 120°C for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

-

Pour the reaction mixture into crushed ice. Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain the 2-substituted benzothiazole.

Step 2: Hydrazide Generation

-

React the benzothiazole derivative (containing a hydroxyl handle) with methyl bromoacetate (1.2 eq) and K2CO3 (2 eq) in acetone at reflux for 8 hours.

-

Filter the inorganic salts and evaporate the solvent to get the ester.

-

Dissolve the ester in ethanol (20 mL) and add hydrazine hydrate (99%, 10 eq). Reflux for 4 hours.

-

Cool to room temperature. The acid hydrazide will precipitate. Filter and dry.[3]

Step 3: Final Coupling (Schiff Base Formation)

-

Dissolve Isatin (Indole-2,3-dione, 1 mmol) and the synthesized Acid Hydrazide (1 mmol) in absolute ethanol (10 mL).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux for 3-6 hours. The color typically shifts to deep yellow/orange/red.

-

Validation: Cool to RT. Filter the solid.[3] Wash with hot ethanol to remove unreacted isatin.

-

Characterization: Confirm structure via 1H-NMR (DMSO-d6). Look for the singlet -NH proton of the hydrazone (~12-13 ppm) and the indole NH (~10.8 ppm).

Biological Validation: ADP-Glo Kinase Assay

To verify the potency of the synthesized inhibitor, the ADP-Glo™ Kinase Assay (Promega) is recommended. This homogeneous assay quantifies kinase activity by measuring the ADP produced during the reaction.[4]

Assay Principle

-

Kinase Reaction: Kinase + Substrate + ATP → Phospho-Substrate + ADP.

-

ADP-Glo Reagent: Stops reaction and depletes remaining ATP.[4][5]

-

Detection Reagent: Converts ADP back to ATP, then uses Luciferase to generate light.[4][5][6] Luminescence is directly proportional to kinase activity.

Step-by-Step Protocol

Reagents:

-

Recombinant CDK2/Cyclin A (human).

-

Substrate: Histone H1 peptide.

-

Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.[6]

Procedure:

-

Compound Preparation: Prepare 3-fold serial dilutions of the Indole-Thiazole hybrid in DMSO. Final DMSO concentration in the well should be <1%.

-

Enzyme Reaction (384-well plate):

-

Add 2 µL of Compound solution.

-

Add 2 µL of Kinase/Substrate mix (Optimized to give linear signal).

-

Add 1 µL of Ultra-Pure ATP (Km concentration, typically 10-50 µM).

-

Control: Include "No Enzyme" (background) and "No Compound" (Max activity) wells.

-

Incubate at Room Temperature (RT) for 60 minutes.

-

-

ADP Depletion:

-

Detection:

-

Readout: Measure Luminescence using a plate reader (e.g., EnVision or GloMax).

-

Analysis: Calculate % Inhibition =

. Fit data to a sigmoidal dose-response curve to determine IC50.

References

-

Abdel-Mohsen, H. T., et al. (2024). Oxindole–benzothiazole hybrids as CDK2 inhibitors and anticancer agents: design, synthesis and biological evaluation. BMC Chemistry.

-

Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual.

-

Dermatakis, A., et al. (2003).[7] Synthesis of potent oxindole CDK2 inhibitors. Bioorganic & Medicinal Chemistry.

-

Olgen, S. (2024). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry.

-

Carna Biosciences. (n.d.). Standard Kinase Assay Protocol using ADP-Glo.

Sources

- 1. Oxindole-benzothiazole hybrids as CDK2 inhibitors and anticancer agents: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxindole–benzothiazole hybrids as CDK2 inhibitors and anticancer agents: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]

- 5. promega.com [promega.com]

- 6. promega.com [promega.com]

- 7. Synthesis of potent oxindole CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of a Promising Heterocyclic Scaffold in Oncology and Infectious Diseases

Introduction: The Strategic Fusion of Indole and Thiazole Moieties

In the landscape of medicinal chemistry, the hybridization of privileged scaffolds is a well-established strategy to generate novel molecular entities with enhanced therapeutic properties. The indole nucleus, a cornerstone of numerous natural products and approved drugs, is renowned for its ability to interact with a wide array of biological targets.[1][2] Similarly, the thiazole ring is a key component in many pharmacologically active compounds, contributing to their binding affinity and favorable pharmacokinetic profiles.[3][4] The fusion of these two heterocyclic systems into the 4-(1H-indol-3-yl)-thiazol-2-ylamine framework has given rise to a class of compounds with significant potential in modern drug discovery. This technical guide focuses on the specific derivative, 4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine, providing a comprehensive overview of its synthesis, biological activities, and therapeutic prospects for researchers and drug development professionals.

While a specific CAS (Chemical Abstracts Service) number for this compound was not identified in a comprehensive search of available databases, the extensive research on closely related analogs provides a robust foundation for understanding its chemical and biological characteristics. For instance, the related compound, 5-methyl-4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine, has been assigned CAS number 896072-44-9.[5]

Synthesis of the Indole-Thiazole Scaffold: The Hantzsch Reaction and Beyond

The construction of the 4-(indol-3-yl)thiazole core is commonly achieved through the well-established Hantzsch thiazole synthesis.[6] This method offers a versatile and efficient route to a variety of substituted thiazole derivatives.

General Synthesis Protocol:

A typical synthetic route involves the reaction of a 3-(α-haloacetyl)indole with a thiourea derivative. The α-haloacetyl)indole can be prepared by the acylation of the corresponding indole with a haloacetyl chloride. The subsequent condensation with thiourea or a substituted thiourea in the presence of a base leads to the formation of the 2-aminothiazole ring.

Experimental Protocol: A Representative Synthesis of 4-(Indol-3-yl)thiazole-2-amines [7]

-

Preparation of 3-(α-chloroacetyl)indole: To a solution of indole in a suitable solvent (e.g., toluene), chloroacetyl chloride is added dropwise at a controlled temperature (e.g., 55–60 °C) in the presence of a base like pyridine. The reaction mixture is stirred for a specified time, and the resulting intermediate is isolated and purified.

-

Hantzsch Thiazole Synthesis: The 3-(α-chloroacetyl)indole is then refluxed with thiourea in an appropriate solvent, such as absolute methanol, in the presence of a base like sodium carbonate. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed and recrystallized from a suitable solvent to afford the pure 4-(indol-3-yl)thiazole-2-amine.

The introduction of the methyl group at the 5-position of the thiazole ring can be achieved by starting with an α-chloropropionyl indole derivative in the Hantzsch reaction.[7]

Caption: Putative anticancer mechanism of indole-thiazole derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The 4-(indol-3-yl)thiazole-2-amine scaffold has also emerged as a promising framework for the development of novel antimicrobial agents. [4][7][8]These compounds have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Research on a series of 4-(indol-3-yl)thiazole-2-amines and their acylamine derivatives revealed significant antibacterial activity, with some compounds exhibiting potent effects against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). [7]The minimum inhibitory concentrations (MICs) for these indole derivatives were found to be in the range of 0.06–1.88 mg/mL. [7]Notably, some of these compounds were more potent against MRSA than the standard antibiotic ampicillin. [7]

| Bacterial Strain | Compound Class | MIC Range (mg/mL) | Reference |

|---|---|---|---|

| Gram (+) & Gram (-) | 4-(indol-3-yl)thiazole-2-amines | 0.06–1.88 | [7] |

| MRSA | 4-(indol-3-yl)thiazole-2-amines | More potent than ampicillin | [7] |

| S. aureus | Indole-thiadiazole derivative (2h) | 6.25 µg/mL | [8] |

| S. aureus | Indole-triazole derivative (3d) | 6.25 µg/mL | [8]|

Table 2: Antimicrobial Activity of Representative Indole-Thiazole Derivatives

Docking studies suggest that the antibacterial activity of these compounds may be attributed to the inhibition of essential bacterial enzymes like E. coli MurB, while their antifungal effects could be due to the inhibition of CYP51. [7]

Structure-Activity Relationships (SAR)

The biological activity of 4-(indol-3-yl)thiazole-2-amine derivatives is significantly influenced by the nature and position of substituents on both the indole and thiazole rings.

-

Substituents on the Indole Ring: The presence and position of substituents on the indole nucleus can modulate the antimicrobial and anticancer activity. For example, in some series of compounds, specific substitutions on the indole ring have been shown to enhance antibacterial potency. [7]* Substituents on the Thiazole Ring: Modifications at the 2-amino group of the thiazole ring, such as acylation, can lead to derivatives with altered biological profiles. [7]The introduction of a methyl group at the 5-position of the thiazole, as in the title compound, is also expected to influence its activity, potentially by altering its steric and electronic properties and its interaction with biological targets.

Future Directions and Therapeutic Promise

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The demonstrated dual anticancer and antimicrobial activities make this class of compounds particularly attractive for further investigation. Future research efforts should focus on:

-

Lead Optimization: Systematic modification of the core structure to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways responsible for the observed biological effects.

-

In Vivo Efficacy Studies: Evaluation of the therapeutic potential of lead compounds in relevant animal models of cancer and infectious diseases.

References

-

Indole-thiazole hybrids with anticancer potential. (2026, January 30). PubMed. [Link]

-

4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. PMC. [Link]

-

4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. (2021, October 28). MDPI. [Link]

-

Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. MDPI. [Link]

-

Indole-thiazole hybrids with anticancer potential. (2026, January 31). ResearchGate. [Link]

-

Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. (2025, March 20). ACS Omega. [Link]

-

CAS#:896072-44-9 | 5-methyl-4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine. Chemsrc. [Link]

-

Synthesis and cytotoxic activity of indolyl thiazoles. PubMed. [Link]

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PMC. [Link]

-

Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021, June 18). Biointerface Research in Applied Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Indole-thiazole hybrids with anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. CAS#:896072-44-9 | 5-methyl-4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine | Chemsrc [chemsrc.com]

- 6. Synthesis and cytotoxic activity of indolyl thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

Indole-Thiazole Hybrids: A Technical Guide to a Promising Pharmacophore for Novel Antimicrobial Agents

An in-depth technical guide by a Senior Application Scientist

Abstract

Amid the escalating global crisis of antimicrobial resistance (AMR), the imperative for novel therapeutic agents has never been more critical. Traditional antibiotic scaffolds are increasingly compromised by resistance mechanisms, necessitating a shift towards innovative chemical entities. This technical guide provides an in-depth exploration of a highly promising pharmacophore: the indole-thiazole hybrid. By leveraging the privileged structural features of both indole and thiazole moieties, these compounds have emerged as potent antimicrobial agents with activity against a spectrum of pathogens, including multidrug-resistant strains.[1][2][3] This document, intended for researchers, medicinal chemists, and drug development professionals, offers a comprehensive overview of the rational design, chemical synthesis, mechanisms of action (MoA), and structure-activity relationships (SAR) of these agents. We will dissect validated experimental protocols, present key preclinical data, and provide expert insights into the causality behind synthetic and evaluative strategies, grounding all claims in authoritative scientific literature.

Chapter 1: The Rationale for Indole-Thiazole Pharmacophore

The waning efficacy of existing antibiotics is a direct threat to global health. The development of novel antimicrobial agents is often hampered by the rediscovery of known compounds or the emergence of rapid resistance. A powerful strategy in medicinal chemistry to overcome these hurdles is molecular hybridization, which involves the covalent linking of two or more pharmacophores to create a new hybrid molecule with potentially enhanced affinity, dual-mode of action, or improved pharmacokinetic properties.[4]

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast number of natural products and synthetic drugs with a wide array of biological activities, including antimicrobial and antiviral properties.[2][3][5] Similarly, the thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a key component in many clinically significant drugs, including antibiotics like penicillin.[6][7] The combination of these two "privileged" structures creates a unique chemical scaffold that presents new opportunities for interaction with microbial targets.[1][8] The fusion of the electron-rich indole system with the versatile thiazole ring has led to compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[1][9]

Chapter 2: Synthetic Pathways to Indole-Thiazole Scaffolds

The construction of the indole-thiazole core is most commonly achieved through the well-established Hantzsch thiazole synthesis. This method offers a reliable and versatile route to a variety of 4-(indol-3-yl)thiazole derivatives. The general strategy involves the cyclocondensation of an α-haloketone with a thioamide-containing compound.

A prevalent and effective variation begins with the acylation of an indole using an α-chloroacyl chloride to form a 3-(α-chloroacetyl)indole intermediate. This intermediate is the critical α-haloketone component. Subsequent reaction with thiourea or its N-substituted derivatives, typically under heating in a protic solvent like methanol and in the presence of a base, yields the target 4-(indol-3-yl)thiazole-2-amine scaffold.[9] This approach is highly modular, allowing for facile diversification at both the indole and thiazole rings to build extensive compound libraries for SAR studies.

Diagram: General Synthetic Workflow

Caption: General workflow for the synthesis of 4-(indol-3-yl)thiazole-2-amine derivatives.

Experimental Protocol: Synthesis of 4-(Indol-3-yl)thiazole-2-amines

This protocol is a representative example based on established literature.[9]

-

Synthesis of 3-(α-chloroacetyl)indoles (Intermediate):

-

To a solution of the appropriately substituted indole (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous diethyl ether), add chloroacetyl chloride (1.1 equivalents) dropwise at 0°C.

-

Causality: The low temperature controls the exothermic acylation reaction. Anhydrous conditions are critical to prevent hydrolysis of the acid chloride.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Filter the resulting precipitate, wash with cold solvent, and dry under vacuum to yield the intermediate.

-

-

Synthesis of 4-(indol-3-yl)thiazole-2-amines (Final Product):

-

Suspend the 3-(α-chloroacetyl)indole intermediate (1 equivalent) and thiourea (or a derivative, 1.2 equivalents) in methanol.

-

Heat the mixture to reflux for 8-12 hours. The progress is monitored via TLC.

-

Causality: Heating provides the necessary activation energy for the cyclocondensation reaction. Methanol serves as an effective polar protic solvent for the reactants.

-

After cooling, neutralize the reaction mixture with a suitable base (e.g., aqueous sodium bicarbonate solution) to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and purify by recrystallization or column chromatography to obtain the final compound.

-

Characterization is performed using NMR (¹H, ¹³C) and mass spectrometry to confirm the structure.[9]

-

Chapter 3: Unraveling the Mechanism of Action

Understanding the molecular targets of a new antimicrobial class is paramount for rational optimization. For indole-thiazole hybrids, computational docking studies and subsequent experimental validation have pointed towards specific and crucial enzymatic targets in both bacteria and fungi.

Antibacterial Mechanism: The primary proposed target for the antibacterial activity is UDP-N-acetylenolpyruvylglucosamine reductase (MurB) .[9][10] MurB is a critical enzyme in the cytoplasmic steps of bacterial peptidoglycan synthesis. It catalyzes the reduction of UDP-N-acetylenolpyruvylglucosamine to UDP-N-acetylmuramic acid, a key precursor for the bacterial cell wall.

-

Expertise & Causality: Inhibition of MurB disrupts the supply of essential building blocks for peptidoglycan, leading to a compromised cell wall. This structural failure ultimately results in bacterial cell lysis and death, making MurB an excellent target for bactericidal agents.

Antifungal Mechanism: For antifungal activity, the likely target is lanosterol 14α-demethylase (CYP51) .[9][10] This enzyme is a member of the cytochrome P450 family and is essential for the biosynthesis of ergosterol, the primary sterol component of fungal cell membranes.

-

Expertise & Causality: By inhibiting CYP51, indole-thiazole compounds disrupt ergosterol production. This leads to the accumulation of toxic sterol intermediates and compromises the integrity and fluidity of the fungal membrane, resulting in the inhibition of fungal growth and replication. This is the same mechanism employed by the widely used azole class of antifungal drugs.[11]

Diagram: Proposed Antibacterial Mechanism of Action

Caption: Inhibition of the MurB enzyme disrupts the bacterial cell wall synthesis pathway.

Chapter 4: Structure-Activity Relationship (SAR) Analysis

Systematic modification of the indole-thiazole scaffold has yielded crucial insights into the structural requirements for potent antimicrobial activity. The SAR analysis reveals that substitutions on both heterocyclic rings significantly modulate potency and spectrum.

-

Thiazole Ring (Position 2): The substituent at the 2-position of the thiazole ring is a critical determinant of activity. Derivatives featuring a primary amino (-NH₂) group consistently demonstrate high antibacterial potency.[12] This suggests the amino group may act as a key hydrogen bond donor or acceptor, facilitating interaction with the target enzyme's active site. Acylation or substitution of this amino group can sometimes alter the activity profile or spectrum.

-

Indole Ring (Positions 5 and 6): The electronic properties and position of substituents on the indole ring are also vital.

-

Electron-withdrawing groups , such as chlorine (e.g., 5-Cl), have been shown to enhance antibacterial activity.[9]

-

Small alkyl groups , like a methyl group at position 6 (6-Me), can also be beneficial for potency.[12]

-

The combination of specific substituents on both rings can lead to synergistic effects on activity. For instance, a compound with a 6-Me on the indole ring and a 2-NH₂ on the thiazole ring was found to be highly active.[9][12]

-

-

Thiazole Ring (Position 5): The introduction of a methyl group at position 5 of the thiazole ring has been shown to have a negative effect on antibacterial activity, indicating that this position may be sterically constrained within the binding pocket of the target.[9]

Diagram: Key SAR Findings

Caption: A streamlined workflow for the preclinical evaluation of novel antimicrobial agents.

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard, self-validating protocol for determining the Minimum Inhibitory Concentration (MIC). [13]

-

Preparation: Aseptically prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

-

Inoculum: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of this inoculum to each well.

-

Controls:

-

Positive Control: Wells containing inoculum and broth but no drug (for bacterial growth).

-

Negative Control: Wells containing broth only (for sterility).

-

Reference Control: A serial dilution of a standard antibiotic (e.g., ampicillin, ciprofloxacin).

-

Causality: These controls are critical to validate the assay. They ensure the bacteria are viable, the medium is sterile, and the results can be compared to a known standard.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a plate reader.

-

MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no visible growth is sub-cultured onto an agar plate. The lowest concentration that results in no growth on the agar plate after incubation is the MBC.

Chapter 6: Future Directions and Conclusion

The indole-thiazole pharmacophore represents a validated and highly promising platform for the development of next-generation antimicrobial agents. The research to date has successfully demonstrated potent in vitro activity against clinically relevant pathogens, including formidable resistant strains like MRSA. [9][11][14]The proposed dual mechanisms of action against MurB and CYP51 provide a strong rationale for their broad-spectrum potential.

The path forward requires a focused, multidisciplinary effort. Future work should prioritize:

-

Pharmacokinetic Optimization: While in vitro potency is high, the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of these compounds must be systematically optimized to ensure they are suitable for in vivo use.

-

In Vivo Efficacy Studies: Expanding on initial studies, evaluation in more complex animal models of infection (e.g., systemic, respiratory) is necessary to confirm therapeutic potential. [13][14]3. Mechanism Deconvolution: While docking studies are informative, further experimental validation, such as enzyme inhibition assays and crystallography, is needed to definitively confirm the molecular targets and binding modes.

-

Combating Resistance: Investigating the potential for these compounds to act as adjuvants or in combination therapy with existing antibiotics could provide a powerful strategy to overcome resistance. [14] In conclusion, the indole-thiazole scaffold is a fertile ground for antimicrobial drug discovery. The synthetic tractability, potent activity, and clear SAR trends provide a robust foundation for the rational design of novel therapeutics to address the urgent challenge of antimicrobial resistance.

References

-

Kryshchyshyn-Dylevych, A., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. MDPI. Available at: [Link] [9][10][12]2. Various Authors. (2025). Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques. ResearchGate. Available at: [Link]

-

Yurttaş, L., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Journal of Research in Pharmacy. Available at: [Link] [11][15]4. Salman, A. S., et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Scientific Research Publishing. Available at: [Link]

-

Yurttaş, L., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PMC. Available at: [Link]

-

Kryshchyshyn-Dylevych, A., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. PMC. Available at: [Link]

-

Jali, B. R., et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. Available at: [Link] [1]8. O'Dea, A., et al. (2018). A Series of Indole-Thiazole Derivatives Act as GPER Agonists and Inhibit Breast Cancer Cell Growth. PMC. Available at: [Link]

-

Kryshchyshyn-Dylevych, A., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ndol-3-yl)thiazole Acylamines as Novel Antimicrobial Agents: Synthesis, In Silico and In V. Semantic Scholar. Available at: [Link]thiazole-Kryshchyshyn-Dylevych-Kaminskyy/4f50684f475908f97203b5f922650f00f898393e)

-

Kumar, V., & Singh, V. (Year not specified). Recent Developments in the Synthesis and Antimicrobial Activity of Indole and its Derivatives. Scilit. Available at: [Link] [2]11. Pădureanu, S., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). PMC. Available at: [Link] 12. Gümüş, M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link] [6]13. Mohammad, H., et al. (2015). Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. PLOS ONE. Available at: [Link] [14]14. Basavaraju, P., et al. (2020). Indole – a promising pharmacophore in recent antiviral drug discovery. PMC. Available at: [Link] 15. Various Authors. (2026). Thiazole scaffolds as anticancer and antimicrobial agents: recent advances in medicinal chemistry. PubMed. Available at: [Link] [7]16. Singh, S., et al. (2023). Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. Bentham Science. Available at: [Link] [3]17. Pădureanu, S., et al. (2023). An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). Preprints.org. Available at: [Link]

-

Various Authors. (2025). Thiazole pharmacophore-based discovery of novel SGLT2 inhibitors using virtual screening, molecular docking, and molecular dynamics simulation for diabetic nephropathy. ResearchGate. Available at: [Link]

-

Khan, S., et al. (2022). Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Studies of Indole Based Thiadiazole Derivatives as Dual Inhibitor of Acetylcholinesterase and Butyrylchloinesterase. Semantic Scholar. Available at: [Link]

-

Various Authors. (Year not specified). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Publisher not specified. Available at: [Link]

-

Various Authors. (2026). Synthesis, In Vitro Antimicrobial, and Antioxidant Activities of Novel Thiazole Derivatives. ResearchGate. Available at: [Link]

-

Various Authors. (Year not specified). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Publishing. Available at: [Link] [4]23. Various Authors. (2026). Synthesis, In Vitro Antimicrobial, and Antioxidant Activities of Novel Thiazole Derivatives. PubMed. Available at: [Link]

-

Mohammad, H., et al. (2015). Antibacterial evaluation of synthetic thiazole compounds in vitro and in vivo in a methicillin-resistant staphylococcus aureus (MRSA) skin infection mouse model. Purdue e-Pubs. Available at: [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. scilit.com [scilit.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Thiazole scaffolds as anticancer and antimicrobial agents: recent advances in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. turkjps.org [turkjps.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. "Antibacterial evaluation of synthetic thiazole compounds in vitro and " by Haroon Mohammad, Mark A. Cushman et al. [docs.lib.purdue.edu]

- 14. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model | PLOS One [journals.plos.org]

- 15. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential and Mechanistic Profiling of 2-Amino-5-Methylthiazole Derivatives: A Comprehensive Guide for Drug Discovery

Executive Summary

The 2-aminothiazole scaffold is universally recognized as a privileged structure in medicinal chemistry. The specific introduction of a methyl group at the C5 position—yielding 2-amino-5-methylthiazole (AMT) —fundamentally alters the steric and electronic landscape of the heterocyclic ring. This modification enhances lipophilicity, modulates target-binding kinetics, and provides a versatile nucleophilic handle for extensive derivatization. As a Senior Application Scientist, I have compiled this whitepaper to dissect the chemical synthesis, pharmacological profiling, and mechanistic pathways of AMT derivatives. This guide provides drug development professionals with actionable, self-validating protocols to evaluate the anticancer, antimicrobial, and anti-inflammatory potential of these compounds.

Section 1: Chemical Architecture and Synthesis Dynamics

AMT serves as a critical intermediate in organic synthesis and is notably recognized as a major alkaline metabolite of oxicam-class non-steroidal anti-inflammatory drugs (NSAIDs) such as meloxicam and tenoxicam[1]. The synthesis of the AMT core relies heavily on the Hantzsch thiazole cyclization pathway.

Protocol 1: Standardized Synthesis of 2-Amino-5-Methylthiazole via Hantzsch Cyclization

Objective: High-yield synthesis of the AMT core scaffold from primary alcohols.

-

Step 1: Preparation of the α-Haloaldehyde. React n-propanol with hypochlorous acid under strictly controlled thermal conditions (0–5°C)[2].

-

Causality: Low temperatures are critical to prevent the over-oxidation of the alcohol and the thermal degradation of the highly reactive 2-chloropropionaldehyde intermediate.

-

-

Step 2: Condensation. Introduce thiourea to the reaction mixture and reflux[3].

-

Causality: Thiourea acts as a dual-action nucleophile. The sulfur atom attacks the α-carbon of the haloaldehyde, displacing the chloride, while the nitrogen attacks the carbonyl carbon. This drives the dehydration and ring closure necessary to form the aromatic thiazole system.

-

-

Step 3: Neutralization & Extraction. Adjust the pH of the aqueous mixture to 8–9 using NaOH, then extract with ethyl acetate.

-

Causality: The initial reaction yields a thiazolium hydrochloride salt. Alkaline neutralization deprotonates the amine, converting it to the lipophilic free base, which allows for efficient partitioning into the organic phase.

-

-

Validation Checkpoint (Self-Validating System): Confirm product identity and purity via

H NMR. The assay is validated if a distinct singlet at ~2.3 ppm (representing the C5-methyl group) and a broad singlet at ~6.8 ppm (representing the primary amine) are observed[4].

Section 2: Pharmacological Profiling

Anticancer Activity via Organometallic Conjugation

Organometallic derivatization of AMT has opened new frontiers in oncology. The synthesis of ferrocenyl-thiazole conjugates—achieved via the condensation of diacetylferrocene with AMT—yields complexes with transition metals like Cu(II) and Zn(II). These complexes exhibit potent cytotoxicity against MCF-7 breast cancer cells, with efficacy comparable to the clinical standard, cisplatin[5]. The ferrocene moiety acts as a redox antenna, amplifying intracellular Reactive Oxygen Species (ROS) generation, which triggers mitochondrial dysfunction and subsequent apoptosis.

Antimicrobial & Antitubercular Activity

AMT-carboxylate derivatives, specifically methyl 2-amino-5-methylthiazole-4-carboxylate and its analogs, have been identified as highly potent inhibitors of Mycobacterium tuberculosis H37Rv[6]. These compounds specifically target the

Antioxidant & Anti-inflammatory Activity

AMT derivatives containing a 1,3,4-oxadiazole-2-thiol moiety exhibit significant superoxide and DPPH radical scavenging potential[4]. Furthermore, Copper(II) Schiff base coordination compounds utilizing AMT demonstrate pronounced anti-inflammatory effects[7]. The incorporation of Cu(II) enhances the lipophilicity of the Schiff base, facilitating membrane permeation, while the metal center mimics the action of superoxide dismutase (SOD) to neutralize free radicals at sites of inflammation.

Section 3: Mechanistic Pathways (Visualized)

The following diagrams illustrate the precise biochemical cascades triggered by AMT derivatives in different therapeutic contexts.

Fig 1. ROS-mediated apoptosis pathway induced by Ferrocenyl-AMT conjugates in MCF-7 cells.

Fig 2. Mechanism of M. tuberculosis clearance via mtFabH inhibition by AMT-carboxylates.

Section 4: Quantitative Efficacy Data

The table below consolidates the quantitative performance metrics of various AMT derivatives across different disease models, providing a benchmark for future structural optimizations.

| Derivative Class | Target / Disease Model | Key Efficacy Metric | Mechanism of Action |

| Ferrocenyl-AMT Cu(II) Complex | MCF-7 Breast Cancer Cells | Cytotoxicity comparable to cisplatin | ROS-mediated apoptosis[5] |

| AMT-1,3,4-oxadiazole-2-thiol | Superoxide / DPPH Radicals | IC | Free radical scavenging[4] |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv | MIC: 0.06 µg/mL (240 nM) | mtFabH enzyme inhibition |

| 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | mtFabH Enzyme (Isolated) | IC | Direct active site blockade |

| Cu(II) Schiff Base AMT Coordination Complex | In vivo Inflammation Models | Enhanced anti-inflammatory response | SOD-mimetic radical neutralization[7] |

Section 5: Experimental Protocols for Efficacy Validation

To ensure rigorous, reproducible data generation in your laboratory, utilize the following self-validating protocols for assessing the biological activity of newly synthesized AMT derivatives.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Evaluation

Objective: Quantify the electron-donating capacity of AMT-1,3,4-oxadiazole-2-thiol derivatives.

-

Step 1: Reagent Preparation. Prepare a 0.1 mM solution of DPPH in absolute ethanol. Protect the flask from light using aluminum foil.

-

Causality: DPPH is highly sensitive to photolytic degradation. Utilizing absolute ethanol ensures the complete solubility of both the lipophilic AMT derivatives and the DPPH radical, preventing biphasic separation.

-

-

Step 2: Incubation. Mix 1 mL of the test compound (at varying concentrations) with 3 mL of the DPPH solution. Incubate in the dark at room temperature for exactly 30 minutes.

-

Causality: The 30-minute incubation window allows the redox reaction to reach thermodynamic equilibrium, ensuring an accurate measurement of the compound's maximum scavenging potential.

-

-